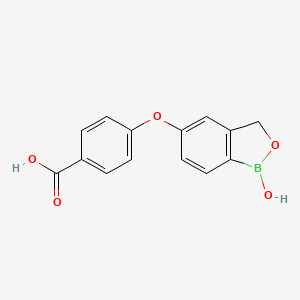Crisaborole acid impurity

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crisaborole acid impurity, with the chemical formula C₁₄H₁₁BO₅, is a notable impurity associated with crisaborole, a non-steroidal topical medication primarily used to treat mild to moderate atopic dermatitis. Crisaborole works by inhibiting phosphodiesterase 4, leading to reduced inflammation and itchiness in affected areas. The presence of impurities like crisaborole acid can affect the efficacy and safety profile of the drug, making it essential to understand its properties and implications in pharmaceutical formulations .
- There is no scientific research readily available on the specific mechanism of action of this compound. Arylboronic acids with similar structures have been explored for their potential to inhibit enzymes or interact with specific receptors, but further research is needed on this specific compound [].
- Esterification: Reaction with alcohols to form esters.
- Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, leading to the formation of new bonds.
- Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
These reactions are significant for modifying the compound for potential therapeutic applications or for assessing its stability during storage and formulation .
The synthesis of crisaborole acid impurity typically involves multi-step organic synthesis techniques. Common methods include:
- Starting Materials: Utilizing precursors like benzoic acid derivatives and boron-containing compounds.
- Reagents: Employing reagents such as acid chlorides or anhydrides for acylation reactions.
- Purification: Techniques like chromatography or recrystallization are used to isolate the desired impurity from reaction mixtures.
The specific synthetic route can vary based on desired purity levels and yield requirements .
Crisaborole acid impurity primarily serves as a reference standard in pharmaceutical development and quality control. Its applications include:
- Analytical Chemistry: Used in stability testing and validation studies for crisaborole formulations.
- Research: Investigating the effects of impurities on drug performance and safety.
Understanding its role within crisaborole formulations helps in refining drug delivery systems and enhancing therapeutic outcomes .
Interaction studies involving crisaborole acid impurity focus on its behavior in biological systems and its interactions with other compounds. Key points include:
- Synergistic Effects: Potential enhancement or reduction of the efficacy of crisaborole when combined with other topical agents.
- Metabolic Pathways: Understanding how this impurity is metabolized in vivo can inform safety assessments.
Such studies are essential for comprehensively evaluating the risk-benefit profile of crisaborole products .
Crisaborole acid impurity shares structural characteristics with several related compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Crisaborole | Non-steroidal anti-inflammatory | Directly used for treating eczema |
| Crisaborole Impurity 2 | Contains a dioxido group | Different functional groups affect activity |
| Crisaborole Impurity 8 | Brominated derivative | May exhibit different pharmacokinetics |
| 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy) benzoic acid | Hydroxylated boron compound | Potentially different biological activity |
Crisaborole acid impurity is unique due to its specific chemical structure that influences its behavior in both pharmaceutical formulations and biological systems .








